methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core fused with a 2,3-dihydro-1,4-benzodioxin substituent at the 4-position.
Properties
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-23-18(20)17-11-19(13-4-2-3-5-16(13)26(17,21)22)12-6-7-14-15(10-12)25-9-8-24-14/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXARZZFYSZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazine core and a benzodioxin moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 321.34 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazine Core : This is achieved through the reaction of appropriate thioketones with amines.
- Introduction of the Benzodioxin Moiety : This can be done via nucleophilic substitution reactions involving dioxin derivatives.
- Carboxylation : The final step often includes carboxylation to introduce the carboxylate group necessary for biological activity.
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds showed promising activity against Staphylococcus aureus, which is crucial for developing new antibacterial agents . The compound's ability to disrupt bacterial biofilms was also noted, highlighting its potential in treating infections associated with medical devices.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential. Specifically, it has shown activity against:
- Acetylcholinesterase (AChE) : Important for Alzheimer's disease research.
- Alpha-glucosidase : Relevant for Type 2 diabetes management.
Inhibitory assays indicated that derivatives containing the benzodioxin structure can effectively inhibit these enzymes, suggesting therapeutic applications in neurodegenerative diseases and diabetes .
Anticancer Properties
Compounds related to methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine have also been studied for anticancer properties. The presence of sulfur and nitrogen in the structure enhances their interaction with biological targets involved in cancer progression . Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. These include the formation of benzothiazine derivatives through cyclization processes that incorporate the benzodioxin moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
2.1 Antimicrobial Properties
Research has demonstrated that derivatives of benzothiazine compounds exhibit notable antibacterial activity against various pathogens including Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The presence of the benzodioxin group enhances the antimicrobial efficacy of these compounds .
2.2 Enzyme Inhibition
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate has also been studied for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of acetylcholinesterase and alpha-glucosidase enzymes. This suggests potential applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) by modulating enzyme activity .
Case Study 1: Antibacterial Activity
A study synthesized various benzothiazine derivatives and evaluated their antibacterial properties. The results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications to the benzodioxin moiety could enhance antibacterial efficacy .
Case Study 2: Enzyme Inhibition for T2DM
In a separate investigation focusing on diabetes management, researchers synthesized a series of sulfonamide derivatives incorporating the benzodioxin structure. These compounds were screened for their ability to inhibit alpha-glucosidase activity. The most effective inhibitors demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents for T2DM management .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with several benzothiazine derivatives, differing primarily in substituents and functional groups:
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide ():
- Substituents : A bromine atom at position 6 and a 3-methoxyphenyl group at position 4.
- Molecular Weight : 424.265 g/mol.
- Key Differences : The absence of the benzodioxin ring and the presence of bromine/methoxyphenyl groups likely result in altered electronic properties and steric bulk compared to the target compound .
Meloxicam-Related Compounds ():
- Examples :
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Related Compound A).
- Derivatives with thiazole carboxamide substituents.
Physicochemical and Analytical Properties
A comparative analysis of HPLC parameters and molecular weights is summarized below:
*Calculated based on molecular formula C₁₈H₁₅NO₆S. †Inferred from benzodioxin’s electron-donating effects, which may reduce retention time compared to bromine/thiazole substituents. ‡Molecular weights estimated from structural data.
- Retention Time Trends : The benzodioxin group in the target compound may lower retention time compared to bromine- or thiazole-containing analogues due to increased polarity .
Research Findings and Implications
- Meloxicam Analogues: Benzothiazine derivatives with sulfone groups (e.g., meloxicam) are known for cyclooxygenase (COX) inhibition. The target compound’s benzodioxin substituent may modulate selectivity for COX-2 due to steric and electronic effects .
Q & A
Q. What are the recommended synthetic routes for methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a benzodioxin moiety to a benzothiazine core via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates are esterified using methyl chloroformate. Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR to verify substituent positions and aromatic proton environments .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and sulfone (S=O, ~1300–1150 cm) functional groups .
Example protocol: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolates.
Q. What analytical methods are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Compare retention times to reference standards (e.g., meloxicam analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out impurities.
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., COX inhibition in benzothiazine dioxides):
- In Vitro Enzyme Assays : COX-1/COX-2 inhibition using fluorometric or colorimetric kits (e.g., prostaglandin H conversion monitoring) .
- Cell-Based Assays : Anti-inflammatory activity in RAW264.7 macrophages (LPS-induced TNF-α/IL-6 quantification) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazine dioxides?
- Methodological Answer : Contradictions often arise from assay variability or structural isomerism. Mitigation strategies include:
- Structural Reanalysis : X-ray crystallography to confirm stereochemistry and regioselectivity (e.g., sulfone orientation) .
- Dose-Response Repetition : Test multiple concentrations across independent labs to validate IC values.
- Meta-Analysis : Compare data across analogs (e.g., 6-bromo or 4-chloro derivatives) to identify substituent-specific trends .
Q. What advanced techniques elucidate the mechanism of action for this compound’s COX-2 selectivity?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to model interactions between the compound and COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
- Kinetic Studies : Measure time-dependent inhibition using pre-incubation protocols to distinguish competitive vs. allosteric effects.
- Mutagenesis : Engineer COX-2 mutants (e.g., Val523Ala) to test binding site hypotheses .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Test hydrochloride or sodium salts to improve aqueous solubility.
- Prodrug Design : Esterify the carboxylate group for enhanced membrane permeability, with enzymatic hydrolysis in vivo.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability; characterize via dynamic light scattering (DLS) and in vitro release studies .
Theoretical and Methodological Frameworks
- Guiding Principle : Link bioactivity findings to the broader framework of benzothiazine dioxides’ SAR (Structure-Activity Relationships), emphasizing substituent effects on COX selectivity .
- Experimental Design : Use factorial design (e.g., 2) to test variables like reaction temperature or substituent position on yield/bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
